molecular formula C15H10ClFN4O2 B11483535 3-(2-chloropyridin-3-yl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

3-(2-chloropyridin-3-yl)-N-(4-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11483535
M. Wt: 332.71 g/mol
InChI Key: CJSTUHADEBYVFE-UHFFFAOYSA-N
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Description

3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a fluorophenylmethyl group, and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-fluorobenzylamine to form the amide. The final step involves the cyclization of the amide with an appropriate reagent to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and the presence of both chloropyridinyl and fluorophenylmethyl groups make it a versatile compound for various applications .

Properties

Molecular Formula

C15H10ClFN4O2

Molecular Weight

332.71 g/mol

IUPAC Name

3-(2-chloropyridin-3-yl)-N-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H10ClFN4O2/c16-12-11(2-1-7-18-12)13-20-15(23-21-13)14(22)19-8-9-3-5-10(17)6-4-9/h1-7H,8H2,(H,19,22)

InChI Key

CJSTUHADEBYVFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NOC(=N2)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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